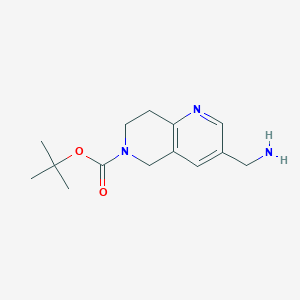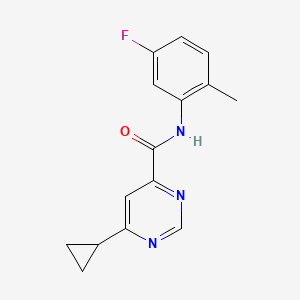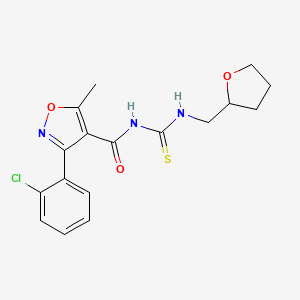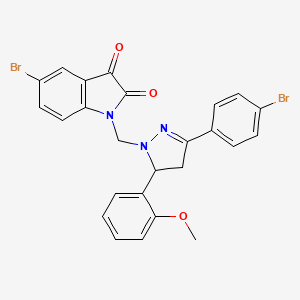![molecular formula C22H17N7O4 B2895398 2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537661-76-0](/img/structure/B2895398.png)
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures are often used in the field of medicinal chemistry due to their potential biological activities . They may have various functional groups that can interact with biological targets, leading to a range of potential therapeutic effects.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the triazolopyrimidine core, followed by various substitutions at different positions to introduce the desired functional groups .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and may involve various mechanisms. Photoreactions, for example, have been studied in similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their solubility, stability, and reactivity, can be analyzed using various techniques. These properties are often important for their potential use as drugs .Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals significant antiprotozoal activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, including variations synthesized through multiple steps involving bromination, Suzuki coupling, and hydrogenation, have shown strong DNA affinities and in vitro IC50 values indicating high potency. Some have also demonstrated excellent in vivo activity in mouse models, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Heterocyclic Synthesis Techniques
The synthesis of heterocyclic compounds, such as 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles via O-ethylformimides, showcases advanced techniques in heterocyclic chemistry. These processes involve the conversion of enamino nitriles to O-ethylformimides, followed by reaction with semicarbazide and cyclization with dichlorotriphenylphosphorane, leading to novel triazolo-pyrimidines (Wamhoff et al., 1993).
DNA-binding Affinity and Antimicrobial Activity
Studies on compounds like 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, and its interaction with DNA demonstrate enhanced DNA-binding affinity. This increased affinity is attributed to direct hydrogen bond interactions and better alignment with the DNA's minor groove, offering insights into the structural optimization for improved biological activity (Laughton et al., 1995).
Supramolecular Chemistry
Research into pyrimidine derivatives for supramolecular assemblies explores the use of novel pyrimidine compounds as ligands in co-crystallization with crown ethers. These studies provide valuable information on designing molecules for specific supramolecular interactions, utilizing hydrogen bonding and macrocyclic cations for constructing 2D and 3D networks (Fonari et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O4/c1-13-18(21(30)25-14-6-4-10-23-12-14)19(15-7-2-3-8-16(15)29(31)32)28-22(24-13)26-20(27-28)17-9-5-11-33-17/h2-12,19H,1H3,(H,25,30)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCRTFVNTUBGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)
![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)


![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)


![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)
![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)

